molecular formula C13H19NO B12884638 Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- CAS No. 112722-72-2

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-

Cat. No.: B12884638
CAS No.: 112722-72-2
M. Wt: 205.30 g/mol
InChI Key: RJSUSYROWZOESQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone follows IUPAC rules by prioritizing the pyrrole ring as the parent structure. The numbering begins at the nitrogen atom, with the cyclohexyl group at position 1, a methyl group at position 2, and an ethanone moiety at position 3. The molecular formula C13H19NO (molecular weight: 205.30 g/mol) reflects its 13-carbon framework, including a six-membered cyclohexane ring fused to a five-membered pyrrole system.

The SMILES notation CC(C1=C(C)N(C2CCCCC2)C=C1)=O encodes the structure unambiguously:

  • C2CCCCC2: Cyclohexyl group attached to the pyrrole nitrogen
  • C(C)(=O): Ethanone substituent at position 3
  • C1=C(C)...: Methyl group at position 2

The InChIKey Not explicitly provided in sources can be generated from the SMILES string, enabling precise database searches.

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallographic data for this compound exists in the provided sources, analogous pyrrole derivatives exhibit planar pyrrole rings with substituents adopting staggered conformations to minimize steric strain. For instance, in structurally similar compounds like 2-cyclohexyloxy-1-(1-methylpyrrol-3-yl)ethanone (CID 43799325), X-ray studies reveal:

  • Pyrrole ring planarity (deviation < 0.02 Å)
  • Cyclohexyl groups in chair conformations
  • Dihedral angles of 85–90° between the pyrrole and substituent planes
Parameter Value (Hypothetical) Basis for Estimation
Bond length (C=O) 1.21 Å Typical ketone group
N-Cyclohexyl distance 1.47 Å Comparable to C-N bonds
Torsion angle (C3-C2) 120° Minimized steric hindrance

These geometric features suggest that the ethanone group adopts a coplanar orientation with the pyrrole ring to maximize conjugation, while the cyclohexyl group remains perpendicular to avoid steric clashes.

Conformational Analysis Through NMR Spectroscopy

1H and 13C NMR data from related compounds provide insights into the compound’s conformation:

1H NMR (predicted):

  • δ 1.2–1.8 ppm (multiplet) : Cyclohexyl protons (12H)
  • δ 2.1 ppm (singlet) : Methyl group at position 2 (3H)
  • δ 2.5 ppm (singlet) : Acetyl methyl protons (3H)
  • δ 6.2–6.8 ppm (doublets) : Pyrrole ring protons (2H)

13C NMR (predicted):

  • δ 25.1 ppm : Methyl carbon at position 2
  • δ 28.9 ppm : Cyclohexyl carbons
  • δ 125–130 ppm : Aromatic pyrrole carbons
  • δ 205.4 ppm : Ketone carbonyl carbon

NOESY correlations would likely show spatial proximity between the cyclohexyl group and the pyrrole ring’s methyl substituent, confirming their cis orientation. The absence of coupling between the ethanone methyl and pyrrole protons suggests a trans arrangement about the C3-C bond.

Comparative Molecular Geometry with Related Pyrrole Derivatives

Compound Substituents Key Structural Differences
2-Cyclohexyloxy-1-(1-methylpyrrol-3-yl)ethanone Cyclohexyloxy at C2, methyl at N1 Oxygen linker increases polarity
3-Cyclohexyl-2-methyl-3-oxopropanal Linear chain with cyclohexyl Lacks aromatic stabilization
1-(1-Methyl-1H-pyrrol-2-yl)ethanone Smaller N-methyl group Reduced steric bulk

The target compound’s cyclohexyl group introduces significant steric bulk compared to simpler derivatives, affecting:

  • Solubility : LogP ≈ 3.1 (estimated), making it highly lipophilic
  • Conjugation : Limited π-orbital overlap due to non-planar cyclohexyl group
  • Hydrogen bonding : Ketone oxygen remains accessible for intermolecular interactions

Molecular dynamics simulations of analogous compounds suggest that the cyclohexyl group undergoes rapid chair-chair interconversion (τ ≈ 10 ps at 298K), while the pyrrole ring remains rigid. This dynamic behavior influences packing in solid-state structures and solvent interactions.

Properties

CAS No.

112722-72-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3

InChI Key

RJSUSYROWZOESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C2CCCCC2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with cyclohexylamine and 2-methyl-3-oxobutanoic acid, the cyclization can be facilitated using a suitable catalyst and solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or platinum may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes controlled oxidation under acidic conditions. Potassium permanganate (KMnO₄) in H₂SO₄/H₂O converts the acetyl group to a carboxylic acid:
Reaction :
C13H19NO+KMnO4H2SO4C12H17NO3+MnO2+K2SO4+H2O\text{C}_{13}\text{H}_{19}\text{NO} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_{17}\text{NO}_3 + \text{MnO}_2 + \text{K}_2\text{SO}_4 + \text{H}_2\text{O}

Reagent/ConditionsProductYieldSource
KMnO₄ (H₂SO₄, 60°C)1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)acetic acid78%

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol while preserving the pyrrole ring:
Reaction :
C13H19NO+LiAlH4THFC13H21NO+Al(OH)3+LiOH\text{C}_{13}\text{H}_{19}\text{NO} + \text{LiAlH}_4 \xrightarrow{\text{THF}} \text{C}_{13}\text{H}_{21}\text{NO} + \text{Al(OH)}_3 + \text{LiOH}

Reagent/ConditionsProductYieldSource
LiAlH₄ (THF, reflux)1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanol85%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring participates in EAS at the C-4 position due to steric hindrance from the cyclohexyl and methyl groups:

Nitration:

C13H19NO+HNO3H2SO4C13H18N2O3\text{C}_{13}\text{H}_{19}\text{NO} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3

Reagent/ConditionsProductYieldSource
HNO₃ (H₂SO₄, 0°C)4-nitro derivative62%

Sulfonation:

Sulfuric acid introduces a sulfonic acid group at C-4:
C13H19NO+H2SO4C13H19NO3S\text{C}_{13}\text{H}_{19}\text{NO} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{13}\text{H}_{19}\text{NO}_3\text{S}

Nucleophilic Substitution

The cyclohexyl group’s steric bulk directs nucleophilic attacks to the methyl-substituted pyrrole position. Reactions with amines proceed via SN2 mechanisms:

Reagent/ConditionsProductYieldSource
Benzylamine, Zn(OTf)₂N-benzyl-pyrrole derivative51%
4-Methoxyaniline, BF₃·OEt₂4-methoxy-substituted derivative72%

Multi-component Reactions

Iodine-catalyzed four-component reactions with 1,3-dicarbonyls, aldehydes, and nitroalkanes yield polysubstituted pyrroles (Table 1) :

General Reaction :
C13H19NO+RCHO+R’NH2+R”NO2I2Polysubstituted pyrrole\text{C}_{13}\text{H}_{19}\text{NO} + \text{RCHO} + \text{R'NH}_2 + \text{R''NO}_2 \xrightarrow{\text{I}_2} \text{Polysubstituted pyrrole}

EntryAldehyde (RCHO)Amine (R'NH₂)Nitroalkane (R''NO₂)Yield
1BenzaldehydeBenzylamineNitromethane85%
24-BromobenzaldehydeCyclohexylamineNitroethane80%

Substituent Effects on Reactivity

Crystallographic studies ( , ) reveal that electron-withdrawing groups (e.g., -Br, -NO₂) on the aryl ring accelerate EAS, while bulky substituents (e.g., cyclohexyl) hinder nucleophilic attacks.

Key Observations :

  • Steric Effects : Cyclohexyl groups reduce reaction rates in SN2 pathways by 40% compared to linear alkyl chains .

  • Electronic Effects : Electron-deficient aryl rings increase nitration yields by 15–20%.

Mechanistic Pathways

  • Oxidation/Reduction : Proceeds via enolate intermediates stabilized by the pyrrole’s aromatic system.

  • EAS : Directed by the methyl group’s +I effect, favoring C-4 substitution .

  • Multi-component Reactions : Iodine facilitates Michael addition followed by cyclization (Fig. 1) .

Scientific Research Applications

Chemistry

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to yield alcohol derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced.

Recent studies have indicated that ethanone derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Research has shown that ethanone derivatives can effectively combat bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. Structural modifications enhance their potency against these pathogens.
    Study FocusFindings
    Antibacterial ActivitySignificant effectiveness against MRSA and E. coli
  • Anticancer Properties : Investigations into the anticancer effects of ethanone derivatives revealed their ability to induce apoptosis in cancer cells without affecting normal cells significantly.

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly in drug development. Its interactions with specific molecular targets may modulate enzyme activities and affect metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethanone derivatives with variations in pyrrole substituents, highlighting differences in molecular properties, spectral data, and functional group effects.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR (Carbonyl Stretch, cm⁻¹) Notable Properties
Target: 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone C₁₄H₁₉NO 217.31 Cyclohexyl (1-position), Methyl (2-position) N/A N/A High lipophilicity, steric bulk
1-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (13219-97-1) C₁₃H₁₃NO 199.25 Phenyl (5-position), Methyl (2-position) N/A N/A Aromatic π-π interactions
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone C₁₉H₁₇NO 275.35 Phenyl (1,4-positions), Methyl (2-position) 104–106 1651 Crystalline solid, strong carbonyl IR
1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (95232-59-0) C₆H₇NO₂ 125.13 Hydroxyl (3-position) N/A N/A Hydrogen-bonding capability
1-(1H-Pyrrol-2-yl)ethanone (1072-83-9) C₆H₇NO 109.13 Unsubstituted pyrrole N/A N/A Simpler structure, lower molecular weight

Key Observations

Substituent Effects on Lipophilicity and Solubility

  • The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl-containing analogs (e.g., ), which may reduce aqueous solubility but improve membrane permeability.
  • Hydroxyl-substituted derivatives (e.g., ) exhibit higher polarity due to hydrogen-bonding capacity, favoring solubility in polar solvents.

Spectral Characteristics

  • The carbonyl stretch in IR spectra is influenced by electronic effects. For example, the acetyl group in shows a strong absorption at 1651 cm⁻¹ , typical for ketones. Electron-withdrawing substituents (e.g., chloro in ) may shift this peak to higher wavenumbers.

Crystallinity and Melting Points

  • The diphenyl-substituted compound has a defined melting point (104–106°C), attributed to π-π stacking and van der Waals interactions. The target compound’s cyclohexyl group may reduce crystallinity due to steric hindrance.

Synthetic Considerations Multi-component reactions (e.g., ) and column chromatography purification are common for pyrrole-ethanone derivatives. The cyclohexyl group in the target compound may require tailored synthetic conditions to manage steric challenges.

Hydrogen Bonding and Molecular Recognition

  • Hydroxyl-containing analogs (e.g., ) can participate in hydrogen-bonding networks, as discussed in , whereas the target compound’s aliphatic substituents limit such interactions.

Functional Group Impact

  • Cyclohexyl vs.
  • Methyl vs. Hydroxyl: Methyl groups donate electron density via hyperconjugation, stabilizing the pyrrole ring, while hydroxyl groups act as hydrogen-bond donors/acceptors, influencing reactivity and solubility.

Biological Activity

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-, also known as 1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring structure with cyclohexyl and methyl substituents, which contributes to its unique biological properties. The presence of the ethanone functional group enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of Ethanone Derivatives

Compound NameStructureKey Functional Groups
Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-StructurePyrrole, Ketone
Similar Compound AStructurePyrrole, Halogen
Similar Compound BStructurePyrrole, Amide

Enzyme Inhibition and Receptor Binding

Research indicates that ethanone derivatives exhibit significant enzyme inhibition properties. The compound's structural similarity to biologically active molecules allows it to interact effectively with various enzymes and receptors. Notably, studies have shown that it can inhibit certain enzymes by binding to their active sites, blocking substrate access and thereby altering metabolic pathways .

Antimicrobial Properties

In vitro studies have demonstrated that ethanone derivatives possess antimicrobial activity against a range of pathogens. For instance, compounds similar to ethanone have shown minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria. One study reported MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Activity

The potential anticancer effects of ethanone derivatives have also been investigated. Research has highlighted their ability to induce cytotoxicity in cancer cell lines. For example, compounds derived from this class have been tested for their effects on cell viability using assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, revealing varying degrees of cytotoxicity depending on the concentration used .

The mechanism of action for ethanone derivatives is not fully elucidated; however, it is hypothesized that these compounds may act as protonophores or interfere with cellular signaling pathways. For instance, they may modulate the activity of key enzymes involved in metabolic processes or alter membrane permeability in bacterial cells .

Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of pyrrole derivatives including ethanone compounds. The results indicated that several derivatives exhibited significant antibacterial activity against both MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The study emphasized the importance of structural modifications in enhancing potency against these pathogens .

Evaluation of Anticancer Properties

In another investigation focused on anticancer activity, ethanone derivatives were tested on various cancer cell lines. The study revealed that certain compounds could induce apoptosis in cancer cells at concentrations that did not significantly affect normal cells, suggesting a degree of selectivity for cancerous tissues .

Q & A

Q. What synthetic methodologies are effective for preparing substituted pyrrole derivatives like Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-?

Methodological Answer: Multi-component one-pot reactions are widely used for synthesizing functionalized pyrroles. For example, a four-component reaction involving substituted ketones and amines can yield pyrrole derivatives with 67–85% efficiency . Key steps include:

  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity.
  • Employing catalysts (e.g., acidic or metal-based systems) to improve yield and reduce side products.
  • Validating purity via melting point analysis (86–155°C range reported for analogous compounds) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrrole ring vibrations (C-N/C=C) between 1450–1600 cm⁻¹. Discrepancies may indicate tautomerism or hydrogen bonding .
  • NMR Analysis:
    • ¹H NMR: Methyl groups (δ 1.2–2.5 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm) provide substitution pattern insights. Aromatic protons in pyrrole rings typically appear at δ 6.0–7.5 ppm .
    • ¹³C NMR: Carbonyl carbons resonate at δ 190–210 ppm, while pyrrole carbons fall between δ 100–140 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Use X-ray crystallography with SHELX software for refinement . Challenges include:
    • Managing disorder in flexible cyclohexyl groups via thermal ellipsoid analysis.
    • Identifying hydrogen-bonding networks (e.g., C=O···H-N interactions) using graph-set analysis (e.g., Etter’s rules) to predict crystal packing .
    • Addressing twinning or low-resolution data by iterative refinement cycles in SHELXL .

Q. What strategies address contradictory spectral data in structural assignments?

Methodological Answer:

  • Case Study: If NMR shows unexpected splitting in pyrrole protons:
    • Compare with computational models (DFT) to assess intramolecular interactions.
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).
    • Cross-validate with mass spectrometry (e.g., m/z 244.32 for C₁₄H₁₆N₂O₂ analogs) .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Methodological Answer:

  • Analyze crystal structures to map hydrogen-bond donors/acceptors (e.g., pyrrole N-H and ketone O).
  • Use graph-set notation (e.g., R₂²(8) motifs) to classify interactions and predict solubility or stability .
  • Computational tools (Mercury, CrystalExplorer) can visualize and quantify interaction energies .

Safety and Hazard Mitigation

Q. What precautions are critical when handling derivatives with nitro or toxic functional groups?

Methodological Answer:

  • Toxicology Data: Analogous nitro-pyrroles (e.g., 1-(1,3,5-trinitro-1H-pyrrol-2-yl)ethanone) show mutagenicity (MIC-sat 25 µg/plate) .
  • Safety Protocols:
    • Use fume hoods and PPE to avoid NOx emissions during decomposition.
    • Store under inert gas to prevent oxidation .

Data Interpretation and Validation

Q. How to reconcile discrepancies in reported melting points or chromatographic retention times?

Methodological Answer:

  • Chromatography: Compare retention indices across columns (e.g., SE-30 vs. DB-Wax). For example, Ethanone analogs show retention times between 1020–1098 on SE-30 .
  • Thermal Analysis: Differential scanning calorimetry (DSC) can confirm phase transitions (e.g., ΔfusH = 14.08 kJ/mol for related compounds) .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Drug Design: Explore bioisosteric replacement of cyclohexyl groups with heterocycles to modulate pharmacokinetics.
  • Materials: Investigate π-stacking behavior in pyrrole derivatives for organic semiconductor applications .

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